2-Hydroxy-1,2-diphenyl-3-pyridin-2-yl-propan-1-one
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Overview
Description
2-Hydroxy-1,2-diphenyl-3-pyridin-2-yl-propan-1-one is an organic compound with a complex structure that includes a hydroxyl group, two phenyl groups, and a pyridinyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,2-diphenyl-3-pyridin-2-yl-propan-1-one typically involves the reaction of 3-pyridinecarboxaldehyde with acetophenone derivatives under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by cyclization and dehydration steps to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1,2-diphenyl-3-pyridin-2-yl-propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol .
Scientific Research Applications
2-Hydroxy-1,2-diphenyl-3-pyridin-2-yl-propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-Hydroxy-1,2-diphenyl-3-pyridin-2-yl-propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Hydroxy-1,2-diphenyl-3-pyridin-2-yl-propan-1-one is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both phenyl and pyridinyl groups enhances its potential for diverse chemical transformations and biological interactions, making it a valuable compound in various research fields .
Properties
CAS No. |
6974-64-7 |
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Molecular Formula |
C20H17NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-hydroxy-1,2-diphenyl-3-pyridin-2-ylpropan-1-one |
InChI |
InChI=1S/C20H17NO2/c22-19(16-9-3-1-4-10-16)20(23,17-11-5-2-6-12-17)15-18-13-7-8-14-21-18/h1-14,23H,15H2 |
InChI Key |
ABSVXYFYZVAKMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CC2=CC=CC=N2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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